(1R,2R)-2-(benzyloxy)cyclobutan-1-amine
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Overview
Description
(1R,2R)-2-(benzyloxy)cyclobutan-1-amine is a chiral amine compound with a cyclobutane ring substituted with a benzyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-(benzyloxy)cyclobutan-1-amine typically involves the following steps:
Cyclobutane Formation: The cyclobutane ring can be formed through a [2+2] cycloaddition reaction of alkenes.
Introduction of Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group.
Amination: The amine group can be introduced through reductive amination or by using an amine precursor.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-(benzyloxy)cyclobutan-1-amine undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The amine group can be reduced to form a primary amine.
Substitution: The benzyloxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, thiols, and amines can be used under basic or acidic conditions.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Primary amines.
Substitution: Various substituted cyclobutane derivatives.
Scientific Research Applications
(1R,2R)-2-(benzyloxy)cyclobutan-1-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It can be used to study the effects of chiral amines on biological systems.
Industrial Applications: It can be used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (1R,2R)-2-(benzyloxy)cyclobutan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The benzyloxy group can enhance binding affinity to specific targets, while the amine group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(1S,2S)-2-(benzyloxy)cyclobutan-1-amine: The enantiomer of (1R,2R)-2-(benzyloxy)cyclobutan-1-amine.
(1R,2R)-2-(methoxy)cyclobutan-1-amine: A similar compound with a methoxy group instead of a benzyloxy group.
(1R,2R)-2-(benzyloxy)cyclopentan-1-amine: A similar compound with a cyclopentane ring instead of a cyclobutane ring.
Uniqueness
This compound is unique due to its specific chiral configuration and the presence of both a benzyloxy group and an amine group. This combination of features can result in distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C11H15NO |
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Molecular Weight |
177.24 g/mol |
IUPAC Name |
(1R,2R)-2-phenylmethoxycyclobutan-1-amine |
InChI |
InChI=1S/C11H15NO/c12-10-6-7-11(10)13-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8,12H2/t10-,11-/m1/s1 |
InChI Key |
PWZQZJTVISDNTA-GHMZBOCLSA-N |
Isomeric SMILES |
C1C[C@H]([C@@H]1N)OCC2=CC=CC=C2 |
Canonical SMILES |
C1CC(C1N)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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